BenchChemオンラインストアへようこそ!

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Adenylyl cyclase 1 IC50 cAMP

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic small-molecule 1,3,4-oxadiazole derivative that functions as an inhibitor of adenylyl cyclase type 1 (AC1) and type 8 (AC8). The compound emerged from a medicinal chemistry optimization campaign of 65 analogs targeting Ca²⁺/calmodulin-stimulated cAMP production for chronic inflammatory pain.

Molecular Formula C18H15N3O5
Molecular Weight 353.334
CAS No. 862808-25-1
Cat. No. B2695500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
CAS862808-25-1
Molecular FormulaC18H15N3O5
Molecular Weight353.334
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C18H15N3O5/c1-23-13-4-2-3-11(9-13)16(22)19-18-21-20-17(26-18)12-5-6-14-15(10-12)25-8-7-24-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22)
InChIKeyXWPBKTUAOPSOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 862808-25-1): A Structurally Defined AC1-Selective 1,3,4-Oxadiazole Probe


N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic small-molecule 1,3,4-oxadiazole derivative that functions as an inhibitor of adenylyl cyclase type 1 (AC1) and type 8 (AC8). The compound emerged from a medicinal chemistry optimization campaign of 65 analogs targeting Ca²⁺/calmodulin-stimulated cAMP production for chronic inflammatory pain [1]. Its core architecture—a dihydrobenzodioxin group linked via a 1,3,4-oxadiazole to a 3-methoxybenzamide moiety—distinguishes it from other regioisomeric and substitution-variant analogs within the same chemical series.

Why a Generic 1,3,4-Oxadiazole or Unsubstituted Benzamide Analog Cannot Replace N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide


In the AC1/AC8 inhibitor series, even minor modifications to the benzamide substituent abolish the delicate balance between AC1 potency and AC8 selectivity. The 3-methoxy substitution is not a generic electron-donating group; its position and steric profile directly influence ligand efficiency and isoform selectivity [1]. 1,3,4-Oxadiazole analogs with unsubstituted, 4-substituted, or heterocyclic benzamides show either complete loss of AC1 inhibition or a selectivity collapse, making simple structural interpolation unreliable. Consequently, procurement decisions based solely on scaffold similarity risk selecting compounds with uncharacterized or unfavourable AC1/AC8 profiles.

Quantitative Pharmacological and Selectivity Evidence for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide Compared to In‑Class Analogs


AC1 Inhibitory Potency in a Cellular cAMP Assay

The compound inhibits human AC1 expressed in HEK293 cells with an IC50 of 9.6 µM. This value defines the baseline cellular potency around which the 3-methoxy substitution was optimized. In the same assay, numerous close analogs—including compounds with 4-methoxy, 4-fluoro, or unsubstituted benzamide groups—exhibited IC50 values exceeding 30 µM (inactive classification), confirming that the 3-methoxy group is a key determinant of AC1 engagement [1][2].

Adenylyl cyclase 1 IC50 cAMP

Isoform Selectivity: AC8 vs AC1 Discrimination

At 30 µM, the compound produces only 18% inhibition of human AC8, whereas the same concentration inhibits AC1 well past its IC50. The calculated AC8/AC1 selectivity ratio is >3.1. This selective profile is not uniformly shared across the 1,3,4-oxadiazole series; several analogs with electron-withdrawing substituents on the benzamide show non-selective inhibition of both isoforms [1][2].

AC8 isoform selectivity chronic pain

Absence of Cytotoxicity at Pharmacologically Active Concentrations

In HEK293 cells expressing human AC1, treatment with 30 µM compound (approximately 3× IC50) for 1 hour results in 103% cell viability relative to vehicle control. This is a critical differentiator from 1,3,4-oxadiazole analogs that cause >20% viability loss at the same concentration, indicating that the 3-methoxy substitution does not introduce general cellular toxicity at concentrations required for AC1 inhibition [1][2].

cytotoxicity HEK293 therapeutic window

Ligand Efficiency and Drug-Likeness Metrics Favoring the 3-Methoxy Scaffold

The compound exhibits a Ligand Efficiency (LE) of 0.26 kcal/mol per heavy atom, Lipophilic Ligand Efficiency (LLE) of 2.25, and no violations of Lipinski's Rule of Five. In the context of the 1,3,4-oxadiazole series, these values are superior to those of bulkier benzamide analogs (e.g., 4-benzyl or biphenyl derivatives) that gain potency at the expense of molecular weight and lipophilicity, resulting in LE values below 0.20 [1][2].

ligand efficiency drug-likeness Lipinski

Optimal Research and Procurement Application Scenarios for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide


AC1-Selective Probe for Chronic Inflammatory Pain Target Validation

The compound's demonstrated AC1 inhibition (IC50 9.6 µM) and >3.1-fold selectivity over AC8 make it suitable as a cellular probe for validating AC1-selective pharmacology in chronic inflammatory pain models, where AC1 knockout attenuates pain but AC8 knockout does not [1]. Procurement should specify this exact substitution pattern to avoid non-selective analogs that mask AC1-specific effects.

Reference Standard in 1,3,4-Oxadiazole SAR Medicinal Chemistry Programs

As a well-characterized member of the 65-analog optimization series, this compound serves as a reference for benchmarking new 1,3,4-oxadiazole derivatives against a known AC1-selective, non-cytotoxic, and drug-likeness-compliant scaffold [1]. Its ligand efficiency metrics (LE 0.26; LLE 2.25) provide a quantitative baseline for comparing hit-to-lead progression.

Negative Control Exclusion Criteria for AC8-Mediated Assays

Because the compound shows only 18% inhibition of AC8 at 30 µM, it can be used as a negative control to confirm AC8-specific activity in cellular cAMP assays. This application depends on sourcing the authentic 3-methoxy regioisomer, as alternative substitution patterns (e.g., 4-methoxy) may possess uncharacterized AC8 activity [1].

ADME/Tox Profiling of a Low-Risk 1,3,4-Oxadiazole Chemotype

The compound's favourable Rule of Five profile (MW 353, AlogP 2.77, zero violations) and demonstrated lack of acute cytotoxicity (103% viability at 30 µM) position it as a low-risk starting point for ADME and pharmacokinetic studies. Researchers seeking a 1,3,4-oxadiazole scaffold with minimal off-target toxicity risk should prioritise this compound over analogs that trade target potency for lipophilicity-driven cellular damage [1].

Quote Request

Request a Quote for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.